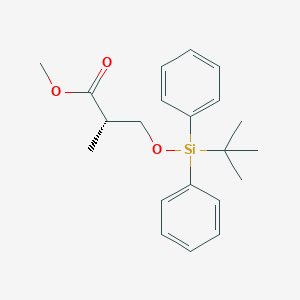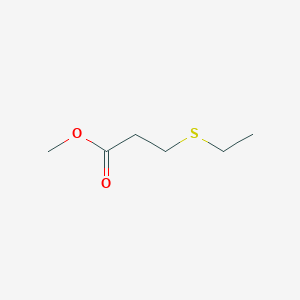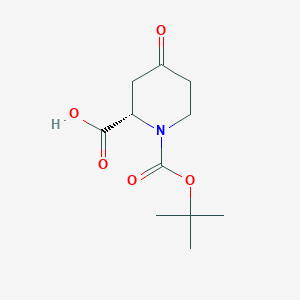
Chlorhydrate de xaliproden
Vue d'ensemble
Description
Applications De Recherche Scientifique
Xaliproden hydrochloride has been extensively studied for its potential therapeutic applications:
Neurodegenerative Diseases: It has shown promise in the treatment of amyotrophic lateral sclerosis and Alzheimer’s disease due to its neuroprotective effects
Chemotherapy-Induced Peripheral Neuropathy: The compound is being investigated for its ability to mitigate peripheral neuropathy caused by certain cancer treatments.
Neurotrophic Effects: Xaliproden hydrochloride has been shown to stimulate neuronal cell differentiation and proliferation, making it a potential candidate for various neurological disorders.
Mécanisme D'action
Target of Action
Xaliproden hydrochloride primarily targets the 5-hydroxytryptamine (5-HT) 1A receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin, and is implicated in a variety of cognitive, behavioral, and physiological processes.
Mode of Action
Xaliproden hydrochloride is an orally-active, synthetic, non-peptidic 5-HT1A receptor agonist . This leads to the stimulation of neuronal cell differentiation and proliferation, and the inhibition of neuronal cell death .
Biochemical Pathways
The neuroprotective effect of Xaliproden hydrochloride involves the activation of MAP kinase pathways via stimulation of the 5-HT1A receptor . This pathway plays a crucial role in various cellular functions including cell growth, differentiation, and survival.
Result of Action
The action of Xaliproden hydrochloride results in neurotrophic and neuroprotective effects . It has been proposed for use in the treatment of several neurodegenerative conditions including amyotrophic lateral sclerosis (ALS) and Alzheimer’s disease . The development of xaliproden for these two indications was discontinued in 2007 following analysis of phase iii data .
Analyse Biochimique
Biochemical Properties
Xaliproden Hydrochloride acts as a 5HT1A agonist . It has neurotrophic and neuroprotective effects in vitro . It appears to either mimic the effects of neurotrophins or stimulate their synthesis, thereby stimulating neuronal cell differentiation and proliferation and inhibiting neuronal cell death .
Cellular Effects
Xaliproden Hydrochloride has been reported to counteract Aβ-induced neuronal toxicity and memory deficits in rats . It has beneficial effects in cell-based and animal models of motor neuron disease and multiple sclerosis .
Molecular Mechanism
The neuroprotective effect of Xaliproden Hydrochloride involves the activation of MAP kinase pathways via stimulation of the 5-HT1A receptor .
Méthodes De Préparation
The synthesis of xaliproden hydrochloride involves several key steps:
Starting Materials: The synthesis begins with 1-benzyl-4-piperidone and 1-bromo-3-trifluoromethylbenzene.
Reduction: The initial step involves the reduction of 1-benzyl-4-piperidone.
Elimination and Addition: This is followed by elimination and addition reactions to form the core structure.
Salt Formation: Finally, the compound is converted to its hydrochloride salt form.
The industrial production of xaliproden hydrochloride has been optimized to improve yield and purity. The process involves careful control of reaction conditions and the use of high-performance liquid chromatography to ensure a purity of 99.2% .
Analyse Des Réactions Chimiques
Xaliproden hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can also be reduced, although this is less common.
Substitution: Xaliproden hydrochloride can undergo substitution reactions, particularly involving the trifluoromethyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
Xaliproden hydrochloride is unique in its dual role as a neurotrophic and neuroprotective agent. Similar compounds include:
Buspirone: Another 5-hydroxytryptamine 1A receptor agonist, but with different pharmacological properties.
Tandospirone: Similar in its receptor activity but used primarily for anxiety disorders.
Flibanserin: Also a 5-hydroxytryptamine 1A receptor agonist, but with applications in treating hypoactive sexual desire disorder
Propriétés
IUPAC Name |
1-(2-naphthalen-2-ylethyl)-4-[3-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N.ClH/c25-24(26,27)23-7-3-6-22(17-23)20-11-14-28(15-12-20)13-10-18-8-9-19-4-1-2-5-21(19)16-18;/h1-9,11,16-17H,10,12-15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHBEIJGAINUBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC(=CC=C2)C(F)(F)F)CCC3=CC4=CC=CC=C4C=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046724 | |
| Record name | Xaliproden hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90494-79-4 | |
| Record name | Xaliproden hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90494-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SR 57746A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090494794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xaliproden hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,6-Tetrahydro-1-[2-(2-naphthalenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]-pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XALIPRODEN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44D5EE8E26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Xaliproden hydrochloride and what are its downstream effects?
A1: Xaliproden hydrochloride is a synthetic, non-peptidic agonist of the serotonin 5-HT1A receptor. [] While its exact mechanism of action remains partially unclear, research suggests that it may mimic the effects of neurotrophins or stimulate their production. [] This stimulation leads to several downstream effects, including enhanced neuronal cell differentiation and proliferation, as well as inhibition of neuronal cell death. [] One pathway implicated in Xaliproden hydrochloride's neuroprotective effects is the activation of MAP kinase pathways through 5-HT1A receptor stimulation. []
Q2: What is known about the clinical development of Xaliproden hydrochloride for Amyotrophic Lateral Sclerosis (ALS)?
A2: Xaliproden hydrochloride (SR 57746A, xaliprodene; Xaprila) was initially developed by Sanofi. [] Following the merger of Sanofi and Synthélabo, the drug entered Phase III clinical trials for Amyotrophic Lateral Sclerosis (ALS) in Europe, the US, and Canada. [] In Japan, Xaliproden hydrochloride is currently in Phase II clinical trials for ALS and has also received orphan drug designation for this indication. []
Q3: Has there been any research on improving the synthesis of Xaliproden hydrochloride?
A3: Yes, researchers have investigated optimizing the synthesis of Xaliproden hydrochloride. [] One study focused on improving the synthetic route, starting from 1-benzyl-4-piperidone and 1-bromo-3-trifluoromethyl benzene. [] The multi-step synthesis involved Grignard reaction, reduction, elimination, addition, and salification. [] This improved method achieved a total yield of 28.5% for Xaliproden hydrochloride with a purity exceeding 99.2% as determined by HPLC analysis. [] The researchers concluded that this optimized process is suitable for further pilot-scale manufacturing. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

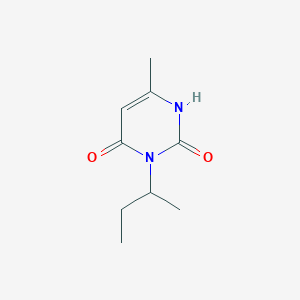
![6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B107483.png)
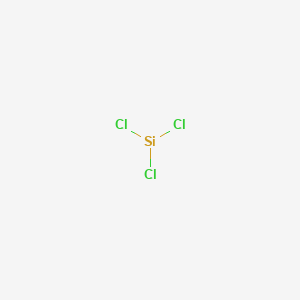
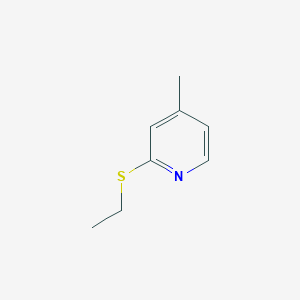
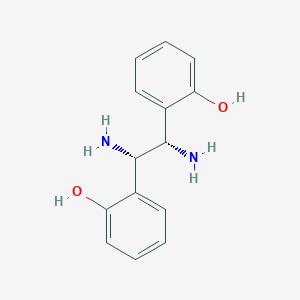
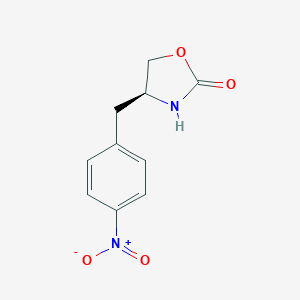
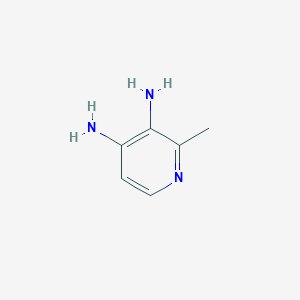
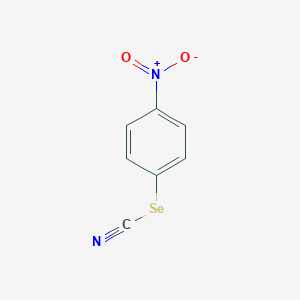
![(2S)-3-{[tert-butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol](/img/structure/B107510.png)
